![molecular formula C13H13N3O4S B4304392 2-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide](/img/structure/B4304392.png)
2-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide
Overview
Description
2-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells.
Scientific Research Applications
2-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide has been extensively studied for its potential as an anticancer agent. Its ability to inhibit CA IX, which is overexpressed in many types of cancer cells, makes it a promising drug candidate. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. Additionally, it has been investigated for its potential as a diagnostic tool for imaging CA IX expression in tumors.
Mechanism of Action
The mechanism of action of 2-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide involves the inhibition of CA IX, which is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. CA IX is overexpressed in many types of cancer cells and is involved in the regulation of intracellular pH, which is crucial for cancer cell survival. Inhibition of CA IX by 2-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide leads to a decrease in intracellular pH, which ultimately results in cancer cell death.
Biochemical and Physiological Effects:
2-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide has been shown to have potent anticancer activity in vitro and in vivo. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit tumor growth and metastasis in animal models. However, it has also been shown to have some toxic effects on normal cells, particularly in the gastrointestinal tract.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide is its specificity for CA IX, which makes it a promising drug candidate for the treatment of various types of cancer. However, its toxicity to normal cells is a limitation, and further studies are needed to optimize its therapeutic index. Additionally, its poor solubility in aqueous solutions can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the research on 2-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide. One direction is to investigate its potential as a diagnostic tool for imaging CA IX expression in tumors. Another direction is to optimize its structure to improve its solubility and reduce its toxicity to normal cells. Additionally, further studies are needed to evaluate its efficacy in combination with other anticancer agents. Finally, the development of novel delivery systems for 2-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide could improve its pharmacokinetic properties and enhance its therapeutic potential.
Conclusion:
In conclusion, 2-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide is a promising compound with potent anticancer activity. Its specificity for CA IX makes it a promising drug candidate for the treatment of various types of cancer. However, further studies are needed to optimize its therapeutic index and evaluate its potential as a diagnostic tool. The development of novel delivery systems could enhance its pharmacokinetic properties and improve its therapeutic potential.
properties
IUPAC Name |
2-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c17-16(18)12-3-1-2-4-13(12)21(19,20)15-10-7-11-5-8-14-9-6-11/h1-6,8-9,15H,7,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRKZDRZFLGQHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24813425 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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